![molecular formula C9H14N4O B2362873 1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one CAS No. 1250550-94-7](/img/structure/B2362873.png)
1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one
Overview
Description
“1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1250550-94-7 . It has a molecular weight of 194.24 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-2-pyrrolidinone . The InChI code is 1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2 .Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 194.24 . The InChI key is VHLJOSQPXSTCHH-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial and Anticancer Properties
1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one derivatives have shown significant potential in both antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, demonstrating higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis
The structural features of pyrazole derivatives are a key focus of research. Meskini et al. (2011) investigated the structure of various β-amino dicarbonyl compounds, providing insights into their molecular architecture (Meskini et al., 2011).
Chemical Transformations and Synthesis
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation, forming pyrazolo[3,4-b]pyridin-3-ones. This study by Lebedˈ et al. (2012) highlights the chemical transformations useful in synthetic chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Asymmetric Transfer Hydrogenation
In a study by Magubane et al. (2017), pyrazolyl ethyl pyridine complexes were used in asymmetric transfer hydrogenation of ketones. This research demonstrates the utility of pyrazole derivatives in catalysis (Magubane, Alam, Ojwach, & Munro, 2017).
Cytotoxicity and Topoisomerase IIα Inhibitory Activity
Alam et al. (2016) synthesized pyrazole derivatives to evaluate their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, showing promising results for potential anticancer agents (Alam et al., 2016).
Antituberculosis Activity
Jeankumar et al. (2013) developed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Mode of Action
Similar compounds may interact with their targets, such as cholinesterase, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Without specific information on “1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one”, it’s difficult to determine the exact biochemical pathways it affects. Inhibition of cholinesterase, as seen in similar compounds, can affect neurotransmission in the nervous system .
Result of Action
Similar compounds that inhibit cholinesterase can potentially act as neuroprotective agents for certain neurological disorders .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJOSQPXSTCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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